3-Formyl-1H-indazole-6-carboxylic acid
Overview
Description
3-Formyl-1H-indazole-6-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The formyl group at the 3-position and the carboxylic acid group at the 6-position indicate that this compound has potential reactive sites for further chemical modifications, which can be useful in the synthesis of various pharmaceuticals and materials.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-formylindole-7-carboxylic acid, a related compound, starts from 3-methyl-2-nitrobenzoic acid and involves esterification, condensation, reduction, and a Vilsmeier-Haack reaction, resulting in an overall yield of 53% . Although the exact synthesis of 3-Formyl-1H-indazole-6-carboxylic acid is not detailed in the provided papers, similar synthetic strategies may be employed, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring. The formyl and carboxylic acid functional groups are likely to influence the electronic distribution and reactivity of the molecule. Single-crystal X-ray diffraction analysis is a common technique used to determine the precise molecular structure of such compounds, as seen in the study of related triazole derivatives .
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions due to their reactive functional groups. For example, the intramolecular cyclization of N1-formyl-1H-azolyl-1-carboxamidrazones can lead to the formation of azolyl-substituted 1H-1,2,4-triazoles . Similarly, alkylation and nitration reactions have been reported for triazole derivatives, indicating the potential for diverse chemical transformations . The formyl group in 3-Formyl-1H-indazole-6-carboxylic acid could also participate in reactions such as the Vilsmeier-Haack formylation or condensation with amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Formyl-1H-indazole-6-carboxylic acid would be influenced by its functional groups and molecular structure. The presence of the formyl group could increase the compound's reactivity, while the carboxylic acid group could contribute to its acidity and solubility in polar solvents. The exact properties would need to be determined experimentally, but they can be inferred from studies on similar compounds, such as the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which discusses the solubility and reactivity of the triazole ring .
Scientific Research Applications
Chemodivergent Synthesis A study by Bhattacharjee et al. (2021) developed a chemodivergent C-3 functionalization of 2H-indazoles using DMSO and carboxylic acid as sources. This transition-metal-free approach under aerobic conditions allows for the production of formylated indazoles and carboxylic acid esters of indazole derivatives through a proposed radical pathway. The method presents a facile route for the functionalization of indazoles, potentially including 3-Formyl-1H-indazole-6-carboxylic acid, enhancing its utility in synthetic chemistry (Bhattacharjee et al., 2021).
Thermodynamic Properties Research by Orozco-Guareño et al. (2019) focused on the thermodynamic properties of various indazole derivatives, including 1H-indazole-6-carboxylic acid. The study provided valuable insights into the enthalpy of formation in both condensed and gas phases, contributing to a deeper understanding of the energetic and structural influences of carboxylic and acetate groups on these compounds. This knowledge is crucial for the design and synthesis of new materials and drugs (Orozco-Guareño et al., 2019).
N-Heterocyclic Carbene Chemistry A study by Schmidt et al. (2006) explored the pseudo-cross-conjugated mesomeric betaines (PCCMB) derived from indazole, leading to N-heterocyclic carbenes. This research opens up possibilities for using 3-Formyl-1H-indazole-6-carboxylic acid in the synthesis of N-heterocyclic carbenes and amidates, demonstrating the compound's potential in developing novel organic catalysts (Schmidt et al., 2006).
Coordination Chemistry Szmigiel-Bakalarz et al. (2020) synthesized and characterized sodium(I) and lithium(I) coordination polymers with 1H-indazole-3-carboxylic acid, highlighting the structural versatility of indazole derivatives in forming complex architectures. These findings suggest applications of 3-Formyl-1H-indazole-6-carboxylic acid in materials science, particularly in the development of new coordination polymers with potential applications in catalysis, sensing, and light-emitting devices (Szmigiel-Bakalarz et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-formyl-2H-indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619278 | |
Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1H-indazole-6-carboxylic acid | |
CAS RN |
319474-35-6 | |
Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-1H-indazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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